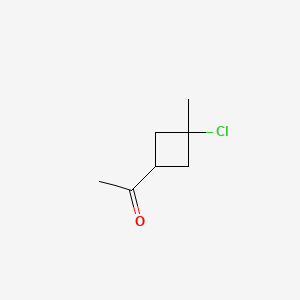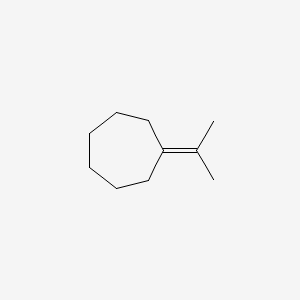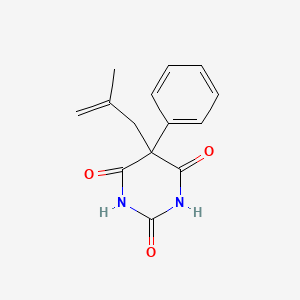
2(3H)-Benzothiazolone,7-nitro-,hydrazone(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolone,7-nitro-,hydrazone(9CI) is a chemical compound that belongs to the class of benzothiazolones Benzothiazolones are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,7-nitro-,hydrazone(9CI) typically involves the reaction of 7-nitro-2(3H)-benzothiazolone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolone,7-nitro-,hydrazone(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolone,7-nitro-,hydrazone(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolone,7-nitro-,hydrazone(9CI) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Benzothiazolone,6-nitro-,hydrazone: Similar structure but with the nitro group at the 6-position.
2(3H)-Benzothiazolone,7-amino-,hydrazone: Similar structure but with an amino group instead of a nitro group.
2(3H)-Benzothiazolone,7-nitro-,methylhydrazone: Similar structure but with a methyl group on the hydrazone moiety.
Uniqueness
2(3H)-Benzothiazolone,7-nitro-,hydrazone(9CI) is unique due to the presence of both the nitro group and the hydrazone moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H6N4O2S |
|---|---|
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
(7-nitro-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H6N4O2S/c8-10-7-9-4-2-1-3-5(11(12)13)6(4)14-7/h1-3H,8H2,(H,9,10) |
Clave InChI |
ZBSDVUHAWSBWMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)




![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)

![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)

